tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate
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Overview
Description
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate: is a complex organic compound that features a combination of chromene, morpholine, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the pyrrole ring and the attachment of the tert-butyl ester group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The chromene moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the chromene and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, morpholines, and pyrroles, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a therapeutic agent .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways involved in diseases .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for other chemical products .
Mechanism of Action
The mechanism of action of tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
- tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate
- tert-butyl N-[2-[4-amino-6-[3-[(4-cyclopropyl-2-fluorobenzoyl)amino]-5-fluoro-2-methylphenyl]pyrimidin-5-yl]oxyethyl]-N-methylcarbamate
- tert-butyl N-[2-[4-amino-6-[3-[(4-cyclopropyl-2-fluorobenzoyl)amino]-5-fluoro-2-methylphenyl]pyrimidin-5-yl]oxyethyl]-N-methylcarbamate
Uniqueness: The uniqueness of this compound lies in its combination of chromene, morpholine, and pyrrole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H33N3O7 |
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Molecular Weight |
511.6 g/mol |
IUPAC Name |
tert-butyl 2-[6-(morpholine-4-carbonyl)-2-morpholin-4-yl-4-oxochromen-8-yl]-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C27H33N3O7/c1-27(2,3)37-26(33)30-6-4-5-21(30)19-15-18(25(32)29-9-13-35-14-10-29)16-20-22(31)17-23(36-24(19)20)28-7-11-34-12-8-28/h4,6,15-17,21H,5,7-14H2,1-3H3 |
InChI Key |
BVKUYMRKCMOPHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C2=CC(=CC3=C2OC(=CC3=O)N4CCOCC4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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